Carbonic Anhydrase Inhibition: Class-Level Inference for Pyridine-3-Sulfonamide Scaffold vs. 4-Chlorobenzenesulfonamide Analogs
No direct carbonic anhydrase (CA) inhibition data exist for the target compound. Class-level inference from a 2025 study of 4-substituted pyridine-3-sulfonamides demonstrates that pyridine-3-sulfonamides can achieve nanomolar potency against cancer-associated isoforms hCA IX (KI 137 nM) and hCA XII (KI 91 nM), with select compounds showing up to 23.3-fold selectivity between transmembrane isoforms [1]. In contrast, the 4-chlorobenzenesulfonamide scaffold from Abbasi et al. (2019) has not been evaluated against any CA isoform, precluding even indirect comparison [2]. The target compound’s unsubstituted pyridine-3-sulfonamide core is predicted to function as a zinc-binding group, but its actual KI values and isoform selectivity remain unknown.
| Evidence Dimension | Carbonic anhydrase inhibition potency (KI) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 4-Substituted pyridine-3-sulfonamides: hCA II KI 271 nM; hCA IX KI 137 nM; hCA XII KI 91 nM (most potent compound 4 and 6 from the series) |
| Quantified Difference | Cannot be calculated — target compound lacks any CA inhibition data |
| Conditions | Stopped-flow CO2 hydration assay, human CA isoforms I, II, IX, XII; study by Sławiński et al. (2025) |
Why This Matters
The pyridine-3-sulfonamide core is a validated CA inhibitor scaffold; procurement of the target compound is only justifiable if the user intends to generate novel CA inhibition data, as its potency relative to published analogs is entirely undetermined.
- [1] Sławiński J, Pogorzelska A, Żołnowska B, Brożewicz K, Vullo D, Supuran CT. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int J Mol Sci. 2025;26(8):3817. View Source
- [2] Abbasi MA, Rehman A, Siddiqui SZ, Hadi N, Mumtaz A, Shah SAA, Ashraf M, Abbasi GH. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Pak J Pharm Sci. 2019;32(1):61-67. View Source
